Indole-2-carboxylic acid, 1-methoxy-
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Overview
Description
Methoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. This compound is known for its potential neuroprotective and hypoglycemic properties . It has been studied for its effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyindole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of indole with methoxycarbonyl chloride under basic conditions . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the methoxy group on the indole ring .
Industrial Production Methods: Industrial production of methoxyindole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methoxyindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Substitution reactions, especially electrophilic substitution, are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
Methoxyindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in modulating biochemical pathways and physiological processes.
Medicine: Investigated for its neuroprotective and hypoglycemic properties, making it a potential candidate for treating neurological disorders and diabetes
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:
Neuroprotection: It reduces oxidative stress and enhances long-term potentiation, which is crucial for memory and learning.
Hypoglycemic Effect: The compound inhibits gluconeogenesis in the liver and acts as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase, leading to reduced blood glucose levels.
Comparison with Similar Compounds
Methoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Another indole derivative with potential neuroprotective effects.
Methoxyindole-2-carboxylic acid stands out due to its unique combination of neuroprotective and hypoglycemic properties, making it a compound of significant interest in both medicinal and industrial research .
Properties
CAS No. |
16264-69-0 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-methoxyindole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
UQPQAWFLYZMNRO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
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